molecular formula C20H13NO B14523968 3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62608-03-1

3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile

Cat. No.: B14523968
CAS No.: 62608-03-1
M. Wt: 283.3 g/mol
InChI Key: UYYLYGKDZCQQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and benzonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted chalcones with different functional groups.

Scientific Research Applications

3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar chalcone structure with a methoxy group on the phenyl ring.

    3-Naphthalen-1-yl-3-oxo-propionic acid ethyl ester: Another related compound with a naphthalene ring and an ester functional group.

Uniqueness

3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is unique due to its specific combination of a naphthalene ring and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62608-03-1

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

3-(3-naphthalen-1-yl-3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C20H13NO/c21-14-16-6-3-5-15(13-16)11-12-20(22)19-10-4-8-17-7-1-2-9-18(17)19/h1-13H

InChI Key

UYYLYGKDZCQQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC(=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.